N-(3,4-dichlorobenzyl)-1H-indazol-5-amine
Overview
Description
“N-(3,4-dichlorobenzyl)-1H-indazol-5-amine” is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle . The “3,4-dichlorobenzyl” part indicates a benzyl group (a benzene ring attached to a methylene group) that is substituted with two chlorine atoms at the 3rd and 4th positions . The “1H-indazol-5-amine” part suggests an indazole ring with an amine (-NH2) group at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring, a benzyl group, and an amine group . The chlorine atoms on the benzyl group are halogens, which are often involved in various types of chemical reactions .
Chemical Reactions Analysis
As for the chemical reactions, the compound could potentially undergo various transformations. For instance, the chlorine atoms might be replaced in a nucleophilic substitution reaction . The amine group could also react with acids to form amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with similar structures could pose risks such as skin and eye irritation, respiratory discomfort, and harmful if swallowed . Proper handling and storage procedures should be followed when working with such compounds .
Future Directions
The future directions for research on this compound could involve further exploration of its potential uses. For instance, if it shows promising biological activity, it could be studied as a potential therapeutic agent . Additionally, new synthetic routes could be developed to improve its production .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1H-indazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c15-12-3-1-9(5-13(12)16)7-17-11-2-4-14-10(6-11)8-18-19-14/h1-6,8,17H,7H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHZFOLYFDISKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)NN=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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